![molecular formula C17H23NO2 B2569274 N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)cyclopentanecarboxamide CAS No. 2034444-64-7](/img/structure/B2569274.png)
N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)cyclopentanecarboxamide
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Overview
Description
N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)cyclopentanecarboxamide, commonly known as CPI-1189, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPI-1189 belongs to the class of compounds known as indene derivatives, which have been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects.
Scientific Research Applications
Melatonin Receptor Binding Affinity
The compound, being a 2,3-Dihydroindole derivative, can be used in the synthesis of new analogs of the endogenous hormone melatonin . These analogs can have a high affinity for melatonin receptors, which play a central role in the regulation of circadian rhythms in mammals .
Neuroprotective Properties
The compound can be used to develop new compounds with neuroprotective properties . Neuroprotective agents are essential in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Antioxidant Properties
The compound can also be used to synthesize new compounds with antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals .
Treatment of Alzheimer’s Disease
The compound can be used in the development of novel inhibitors for the treatment of Alzheimer’s disease . Alzheimer’s disease is a progressive disorder that causes brain cells to waste away (degenerate) and die .
Antiviral Activity
Indole derivatives, including this compound, have shown antiviral activity . They can be used in the development of new antiviral drugs .
Anti-inflammatory Activity
Indole derivatives have also shown anti-inflammatory activity . They can be used in the development of new anti-inflammatory drugs .
Anticancer Activity
Indole derivatives have shown anticancer activity . They can be used in the development of new anticancer drugs .
Antimicrobial Activity
Indole derivatives have shown antimicrobial activity . They can be used in the development of new antimicrobial drugs .
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of changes that contribute to their biological activities .
Biochemical Pathways
It is known that indole derivatives can affect a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
The diverse biological activities of indole derivatives suggest that they can have a variety of molecular and cellular effects .
properties
IUPAC Name |
N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c1-20-17(10-14-8-4-5-9-15(14)11-17)12-18-16(19)13-6-2-3-7-13/h4-5,8-9,13H,2-3,6-7,10-12H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXSIJZJJQCWLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC2=CC=CC=C2C1)CNC(=O)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)cyclopentanecarboxamide |
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